Product packaging for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one(Cat. No.:CAS No. 30314-45-5)

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1281458
CAS No.: 30314-45-5
M. Wt: 241.12 g/mol
InChI Key: LFGBQDTUMQMUQJ-UHFFFAOYSA-N
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Description

Historical Context of Brominated Ketones in Organic Synthesis

Brominated ketones, particularly α-haloketones, have long been recognized for their synthetic utility in organic chemistry. nih.gov Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This arrangement makes them highly reactive and versatile building blocks for constructing more complex molecular architectures. nih.gov

Historically, the primary method for synthesizing these compounds has been through the direct α-halogenation of the corresponding ketone. nih.govlibretexts.org Acid-catalyzed halogenation, for example, proceeds through an enol intermediate. libretexts.org The development of various brominating agents and reaction conditions has been a significant area of research, aiming to improve efficiency, selectivity, and environmental friendliness. nih.gov Over the years, numerous methods have been developed, including the use of molecular bromine, often in the presence of a catalyst or promoter, to achieve the desired transformation. nih.govnih.gov The reactivity of brominated ketones has been exploited in a wide array of classical and modern organic reactions, including nucleophilic substitution and the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles. nih.gov

Significance of Phenylpropanone Derivatives in Contemporary Chemical Science

Phenylpropanone derivatives, a class of compounds characterized by a three-carbon chain attached to a phenyl ring, are of substantial interest in modern chemical science, particularly in medicinal chemistry and materials science. ontosight.aiontosight.ai These structures are found in a vast number of biologically active compounds. ontosight.ai Phenylpropanoids, which are derived from the C6-C3 phenylpropane skeleton, are secondary metabolites widely present in plants and exhibit a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govnih.gov

The versatility of the phenylpropanone scaffold allows for the introduction of various substituents on the phenyl ring, which can significantly modify the compound's physical and chemical properties, such as solubility and reactivity. ontosight.ai This structural diversity makes them valuable as intermediates or lead compounds in the synthesis of pharmaceuticals. ontosight.ai In organic synthesis, they serve as key building blocks for more intricate molecules. ontosight.aiontosight.ai Furthermore, the unique structures of some phenylpropanone derivatives may impart specific optical or electrical properties, making them candidates for research in materials science. ontosight.ai

Overview of Research Trajectories for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Research involving this compound is primarily focused on its application as a synthetic intermediate. The bromine atom on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki and Heck couplings. researchgate.netresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds, allowing for the attachment of a wide range of organic fragments to the phenyl ring. This capability enables the synthesis of diverse and complex molecular libraries.

The ketone functional group offers another avenue for chemical modification. It can undergo reactions typical of ketones, such as reduction to an alcohol, conversion to an imine, or participation in aldol-type condensations. The steric hindrance provided by the adjacent tert-butyl group can influence the stereochemical outcome of these reactions, a feature that can be exploited in asymmetric synthesis. The compound can also serve as a precursor for creating α,β-unsaturated ketones, which are versatile intermediates in their own right. libretexts.orgnih.gov Consequently, this compound is a valuable building block for synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B1281458 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 30314-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGBQDTUMQMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510484
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30314-45-5
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Bromophenyl 2,2 Dimethylpropan 1 One

Classical Approaches to Bromophenyl Ketone Synthesis

Traditional methods for the synthesis of aryl ketones, including 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, have long relied on foundational reactions in organic chemistry. These approaches are characterized by their robustness and well-understood mechanisms.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, the most direct classical route involves the acylation of bromobenzene (B47551) with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.org

The reaction proceeds through the formation of an acylium ion intermediate from pivaloyl chloride and the Lewis acid. This electrophile then attacks the electron-rich bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group, leading predominantly to the formation of the para-substituted product due to steric hindrance at the ortho positions.

However, a notable consideration with pivaloyl chloride is the potential for an anomalous Friedel-Crafts reaction. The tertiary acylium ion formed can be prone to decarbonylation, leading to the formation of a stable tert-butyl carbocation. This carbocation can then act as an electrophile, resulting in the alkylation of bromobenzene to form tert-butylbromobenzene instead of the desired acylation product. Careful control of reaction conditions, such as temperature and the choice of Lewis acid, is crucial to favor the acylation pathway.

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterCondition
Aromatic Substrate Bromobenzene
Acylating Agent Pivaloyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane, Carbon Disulfide
Temperature Typically low to moderate

A general experimental procedure for a similar Friedel-Crafts acylation of bromobenzene involves the slow addition of an acyl chloride to a mixture of bromobenzene and aluminum chloride in a suitable solvent, followed by stirring at a controlled temperature. wikipedia.org The reaction is then quenched with ice and hydrochloric acid, and the product is isolated through extraction and purification. wikipedia.org

An alternative classical route to this compound is the oxidation of the corresponding secondary alcohol, 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol. This method is a fundamental transformation in organic synthesis and offers a reliable way to introduce the ketone functionality. chemguide.co.uk

A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). fiveable.me These reagents are effective in converting secondary alcohols to ketones without significant over-oxidation. fiveable.me The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) reagent. This is followed by an elimination step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone and the reduction of chromium.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical Conditions
Pyridinium Chlorochromate (PCC)Dichloromethane, room temperature
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to room temperature
Sodium Dichromate/Sulfuric AcidAqueous solution, heating

The precursor alcohol, 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol, can be synthesized via the Grignard reaction between 4-bromobenzaldehyde (B125591) and tert-butylmagnesium chloride.

Modern and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methodologies. These modern approaches aim to overcome some of the limitations of classical methods, such as the use of stoichiometric and often hazardous reagents.

Direct C-H activation and functionalization have emerged as powerful tools for the construction of carbon-carbon bonds, offering a more atom-economical approach to aryl ketone synthesis. mdpi.com In principle, this compound could be synthesized via the palladium-catalyzed C-H acylation of bromobenzene. mdpi.com

This approach typically involves a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond for activation. While direct acylation of an unactivated C-H bond in bromobenzene presents challenges, advancements in catalyst design are continually expanding the scope of these reactions. For instance, palladium-catalyzed dehydrogenative coupling reactions using strong oxidants have been developed for the synthesis of diaryl ketones. researchgate.net

Organometallic cross-coupling reactions, such as the Suzuki and Stille reactions, are highly versatile methods for forming carbon-carbon bonds and can be adapted for the synthesis of ketones. wikipedia.orglibretexts.org

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. wikipedia.org To synthesize this compound, one could envision the coupling of 4-bromobenzoyl chloride with a tert-butylboronic acid derivative. This method benefits from the commercial availability of a wide range of boronic acids and the generally mild reaction conditions. organic-chemistry.orgacs.org

The Stille coupling reaction utilizes an organotin compound as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. wikipedia.org The synthesis of the target ketone could be achieved by coupling 4-bromobenzoyl chloride with a tert-butyltin reagent. thermofisher.com While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. thermofisher.com

Table 3: Comparison of Suzuki and Stille Coupling for Ketone Synthesis

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compoundsOrganotin compounds
Toxicity Generally lowHigh
Functional Group Tolerance GoodExcellent
Catalyst Palladium-basedPalladium-based

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org When applied to the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

Atom Economy is a key metric that measures the efficiency of a reaction in converting reactants to the desired product. The Friedel-Crafts acylation, for example, typically has a lower atom economy due to the use of a stoichiometric amount of the Lewis acid catalyst, which is converted into waste during workup. In contrast, catalytic methods like C-H activation and organometallic coupling reactions inherently have a higher atom economy. The oxidation of an alcohol to a ketone can also have a high atom economy, depending on the oxidant used. savemyexams.com

E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product. Classical methods like the Friedel-Crafts acylation often have a high E-factor due to the use of solvents and the generation of inorganic salts as byproducts. acs.org Greener alternatives aim to minimize this waste. For instance, using heterogeneous catalysts that can be easily recovered and reused can significantly reduce the E-factor. acs.org

Recent research in "greener" Friedel-Crafts acylations has explored the use of metal- and halogen-free methodologies, such as employing methanesulfonic anhydride (B1165640) as a promoter, which generates minimal and benign waste. acs.orgorganic-chemistry.org Additionally, the use of safer solvents or even solvent-free conditions, where possible, contributes to a more sustainable synthesis. rsc.org

Stereoselective Synthesis and Enantiomeric Excess Control

The structure of this compound features a prochiral ketone. The carbonyl carbon is not a stereocenter itself, but it can be converted into one, typically through an asymmetric reduction to form a chiral alcohol, (R)- or (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-ol. The synthesis of a single enantiomer of such a product requires stereoselective methods.

General Strategies for Asymmetric Ketone Reduction:

The asymmetric reduction of prochiral ketones is a well-established field in organic synthesis, providing access to optically active secondary alcohols which are valuable chiral building blocks. rsc.orgthieme-connect.comnih.gov Methodologies for this transformation can be broadly categorized into organocatalyzed and biocatalyzed reactions.

Organocatalysis: This approach utilizes small organic molecules as catalysts. Several classes of organocatalysts have proven effective for the asymmetric reduction of prochiral ketones with high enantioselectivity. rsc.org These include oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction), chiral phosphoric acids, and BINOL-derived catalysts. rsc.orgthieme-connect.comthieme-connect.com The mechanism generally involves the formation of a chiral complex that facilitates the stereoselective transfer of a hydride from a reducing agent (e.g., boranes or silanes) to one face of the carbonyl group.

Biocatalysis: Enzymes and whole-cell systems are highly efficient and stereoselective catalysts. biomedpharmajournal.org Plant tissues and baker's yeast, for example, have been successfully used to reduce various prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee). nih.govbiomedpharmajournal.org For instance, studies on the reduction of acetophenone (B1666503) and 4'-chloroacetophenone (B41964) using various plant tissues have shown the potential to achieve yields of up to 80% and enantiomeric excess values around 98%. nih.gov

Enantiomeric Excess Control and Determination:

Controlling the enantiomeric excess is paramount in stereoselective synthesis. This is typically achieved by carefully selecting the chiral catalyst or auxiliary and optimizing reaction conditions such as temperature, solvent, and reactant concentrations.

Once the synthesis is complete, determining the enantiomeric excess of the product is a critical step. Standard analytical techniques for this purpose include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method for separating and quantifying enantiomers. masterorganicchemistry.com

NMR Spectroscopy: Using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Chiroptical Methods: Techniques like circular dichroism (CD) can be used, often in host-guest systems, to rapidly determine ee, which is particularly useful for high-throughput screening of asymmetric catalysts. acs.orgnih.gov

Below is an illustrative data table showing typical results for the asymmetric reduction of a related aromatic ketone, demonstrating the effectiveness of biocatalysis.

Table 1: Illustrative Biocatalytic Reduction of Prochiral Aromatic Ketones (Data based on analogous compounds) nih.gov
SubstrateBiocatalyst (Plant Tissue)Product ConfigurationYield (%)Enantiomeric Excess (ee, %)
AcetophenoneCarrot (Daucus carota)S~80~98
4'-ChloroacetophenoneApple (Malus pumila)S~75~98
AcetophenonePotato (Solanum tuberosum)R~70~95

Scale-Up Considerations and Industrial Synthesis of this compound

The industrial production of this compound would likely employ a robust, cost-effective, and scalable synthetic route. The most direct and common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. nih.gov

Probable Industrial Route: Friedel-Crafts Acylation

This synthesis would involve the reaction of bromobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). numberanalytics.com The reaction introduces the pivaloyl group onto the aromatic ring, primarily at the para position due to the directing effect of the bromine atom and steric hindrance.

Scale-Up and Industrial Challenges:

Scaling a synthesis from the laboratory to an industrial plant presents numerous challenges that must be addressed to ensure the process is efficient, safe, and economically viable. numberanalytics.comnumberanalytics.com

Catalyst Management: Traditional Lewis acids like AlCl₃ are used in stoichiometric amounts, are sensitive to moisture, and can be difficult to recover and recycle. numberanalytics.com This increases both cost and the volume of waste.

Waste Generation: Friedel-Crafts acylation generates significant amounts of acidic waste, such as hydrochloric acid (HCl) and spent catalyst, which require neutralization and proper disposal, adding to the environmental impact and operational costs. numberanalytics.comgoogle.com

Reaction Conditions: Maintaining optimal and consistent reaction conditions (e.g., temperature control for the often exothermic reaction) on a large scale can be difficult and requires specialized reactor design. numberanalytics.com

Process Safety: The handling of corrosive reagents like AlCl₃ and the management of gaseous byproducts like HCl are significant safety concerns in an industrial setting. youtube.com

Modern Industrial Approaches:

To mitigate these challenges, modern chemical manufacturing focuses on "green" and sustainable practices.

Alternative Catalysts: Research has focused on developing more environmentally friendly and recyclable catalysts. numberanalytics.com Solid acid catalysts, such as zeolites, are promising alternatives that can be more easily separated from the reaction mixture and potentially regenerated and reused. researchgate.net

Process Intensification: This approach aims to make chemical processes smaller, safer, and more energy-efficient. youtube.com The use of continuous flow reactors or microreactors can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and enhance efficiency. numberanalytics.comyoutube.com

Solvent-Free Conditions: Performing reactions without a solvent, where possible, reduces waste, simplifies purification, and can lead to improved reaction rates. nih.gov

The following table summarizes key considerations for the industrial scale-up of a Friedel-Crafts acylation.

Table 2: Key Scale-Up Considerations for Industrial Friedel-Crafts Acylation
ParameterChallengePotential Solution / Mitigation Strategy
CatalystCost, recovery, and waste from stoichiometric Lewis acids (e.g., AlCl₃). numberanalytics.comnumberanalytics.comUse of recyclable solid acid catalysts (e.g., zeolites); developing methods for catalyst recycling. numberanalytics.comresearchgate.net
Waste ManagementGeneration of corrosive acidic waste (HCl, spent catalyst). numberanalytics.comImplementation of waste treatment protocols; use of catalytic systems that minimize byproduct formation.
Heat ManagementExothermic nature of the reaction can lead to poor temperature control and side reactions.Use of jacketed reactors with efficient cooling; process intensification with continuous flow reactors for superior heat exchange. youtube.com
SafetyHandling of hazardous materials; potential for runaway reactions. researchgate.netAutomated process control; use of less hazardous reagents; smaller reactor volumes in continuous processing to minimize risk. youtube.com
Economic ViabilityHigh cost of raw materials, energy consumption, and waste disposal.Process optimization to maximize yield and minimize waste; energy integration; use of continuous manufacturing to reduce operational costs. numberanalytics.comyoutube.com

Advanced Spectroscopic and Spectrometric Characterization of 1 4 Bromophenyl 2,2 Dimethylpropan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring would likely appear as a set of two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region (around δ 1.3 ppm), a characteristic feature of this moiety.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around δ 200 ppm). The quaternary carbon of the tert-butyl group would appear around δ 44 ppm, and the methyl carbons would have a chemical shift in the region of δ 28 ppm. The aromatic carbons would show distinct signals in the δ 128-138 ppm range, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift. For a related compound, 1-(4-Bromophenyl)-2-methylpropan-1-one, ¹³C NMR spectral data is available and provides a reference for the expected chemical shifts in the target molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to C=O)~7.8 (d)~131
Aromatic CH (meta to C=O)~7.6 (d)~128
Carbonyl C-~200
Quaternary C (tert-butyl)-~44
Methyl CH₃ (tert-butyl)~1.3 (s)~28
C-Br-~127
Aromatic C (ipso to C=O)-~137

Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between scalar-coupled protons. For this compound, this would primarily show the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the carbonyl carbon and the aromatic protons ortho to it, as well as the protons of the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. In this molecule, a NOESY experiment could show a correlation between the tert-butyl protons and the aromatic protons ortho to the carbonyl group, confirming their spatial relationship.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically around 600-500 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. For this molecule, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The carbonyl group, while strong in the IR, may show a weaker band in the Raman spectrum. The symmetric vibrations of the tert-butyl group are also expected to be Raman active. For related compounds, such as (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, both FT-IR and FT-Raman spectra have been used for vibrational analysis. uantwerpen.be

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-HStretching> 3000IR, Raman
Aliphatic C-HStretching< 3000IR, Raman
Carbonyl C=OStretching1680-1700IR (strong), Raman (weaker)
Aromatic C=CStretching1450-1600IR, Raman (strong)
C-BrStretching500-600IR, Raman

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Formula Determination (HRMS): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₃BrO.

Fragmentation Analysis (ESI-MS, GC-MS): In techniques like electrospray ionization (ESI)-MS or gas chromatography-mass spectrometry (GC-MS), the molecule can be fragmented, and the resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of a tert-butyl radical (C(CH₃)₃•), resulting in a prominent fragment ion corresponding to the 4-bromobenzoyl cation. Another possible fragmentation is the loss of the entire 4-bromophenyl group. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (for ⁷⁹Br/⁸¹Br) Proposed Structure
[M]⁺240/242Molecular Ion
[M - C(CH₃)₃]⁺183/1854-Bromobenzoyl cation
[C(CH₃)₃]⁺57tert-Butyl cation
[C₆H₄Br]⁺155/1574-Bromophenyl cation

X-ray Crystallography for Solid-State Structural Elucidation

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to characterize chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a chiral alcohol or by substitution on the tert-butyl group, the resulting enantiomers could be characterized using these techniques. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer. The absolute configuration of the enantiomers could potentially be determined by comparing the experimental CD spectra with those predicted from quantum chemical calculations. The application of chiroptical methods has been demonstrated for the enantiomeric characterization of chiral derivatives of 1,2-benzenedisulfonimide. unito.it

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. numberanalytics.com These calculations solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

For aromatic ketones like 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, key electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In a study on related bromoacetophenone isomers, Density Functional Theory (DFT) calculations showed a decrease in the energy gap upon bromine substitution, suggesting an increase in reactivity compared to the unsubstituted acetophenone (B1666503). researchgate.net The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron density distribution across the aromatic ring and the acyl group. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the carbonyl carbon and the aromatic protons would be relatively electron-poor.

Table 1: Calculated Electronic Properties for an Analogous Compound (4'-Bromoacetophenone) Data is illustrative and based on studies of structurally similar compounds.

Property Calculated Value Significance
HOMO Energy -6.8 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.9 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.9 eV Indicator of chemical reactivity and kinetic stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. nii.ac.jp One of its primary applications is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation (the most stable structure). This process provides precise information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would predict the spatial arrangement of the bromophenyl and pivaloyl groups. A key feature to investigate is the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group. This angle is influenced by the steric hindrance from the bulky tert-butyl group and the electronic effects of conjugation.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. A study on 2,4'-dibromoacetophenone (B128361) used DFT calculations to assign the fundamental vibrations observed in its IR spectrum, showing good agreement between theoretical and experimental results. dergipark.org.tr Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing a powerful tool for structure verification and spectral assignment. dergipark.org.tr

Table 2: Predicted Geometrical Parameters for the Core Structure of a Bromophenyl Ketone Data is illustrative and based on DFT studies of analogous compounds like 4'-bromoacetophenone.

Parameter Predicted Value
C=O Bond Length ~1.22 Å
C-Br Bond Length ~1.91 Å
Aromatic C-C Bond Lengths ~1.39 - 1.41 Å
C(aromatic)-C(carbonyl) Bond Length ~1.49 Å

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. uantwerpen.be MD simulations model a system (which can include the molecule of interest and solvent molecules) as a collection of atoms interacting through a set of classical force fields. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be used to explore its conformational landscape. This would involve analyzing the rotation around the single bond connecting the carbonyl carbon to the phenyl ring. The simulation could reveal the most populated conformations and the energy barriers between them, which is particularly relevant for understanding how the molecule might fit into a binding site of a biological target.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the compound in a solvent like water or an organic solvent, one can observe the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent forces. mdpi.com These simulations can also be used to understand how molecules of this compound might interact with each other in the solid state or in solution, providing information on aggregation behavior and solvation properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

The synthesis of this compound is often achieved via a Friedel-Crafts acylation of bromobenzene (B47551) with pivaloyl chloride. tcd.ie The mechanism of this electrophilic aromatic substitution can be modeled computationally. byjus.comyoutube.com DFT calculations can be used to determine the structures and energies of the reactants, the acylium ion intermediate, the sigma complex (Wheland intermediate), and the final product.

Crucially, these methods can locate the transition state (TS) for the rate-determining step, which is typically the attack of the aromatic ring on the acylium ion. masterorganicchemistry.com The transition state is a high-energy, transient structure that represents the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com By calculating the energy of the transition state relative to the reactants, the activation energy (ΔG‡) can be determined. This information provides a quantitative understanding of the reaction kinetics and can help explain the regioselectivity (i.e., why the para-substituted product is favored).

Table 3: Illustrative Energy Profile for a Friedel-Crafts Acylation Step This table represents a conceptual energy profile for the key step in the synthesis.

Species Description Relative Free Energy (kcal/mol)
Reactants Bromobenzene + Acylium Ion 0
Transition State (TS) Highest energy point during C-C bond formation +15 to +25
Sigma Complex Wheland Intermediate +5 to +10

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.com These models are a cornerstone of cheminformatics and are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized compounds.

While no specific QSAR studies featuring this compound are prominently available, the compound could be included in a dataset of similar aromatic ketones to develop a QSAR model for a particular biological endpoint. The process involves several steps:

Data Collection: A set of compounds with known activities (e.g., enzyme inhibition, receptor binding) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between a subset of descriptors and the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov

Derivatization Strategies and Analogue Synthesis Based on 1 4 Bromophenyl 2,2 Dimethylpropan 1 One

Modification of the Bromine Atom for Diverse Functionalization

The bromine atom attached to the phenyl ring is a versatile functional group that can be readily transformed through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, thereby altering the electronic and steric properties of the molecule.

Prominent among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the reaction of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one with an arylboronic acid (Ar-B(OH)₂) would yield 1-(4-arylphenyl)-2,2-dimethylpropan-1-one. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the 4-position of the phenyl ring using this methodology. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for different substrates.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This reaction allows for the introduction of a wide range of amino functionalities, including alkylamines, arylamines, and heterocycles containing a secondary amine, such as morpholine (B109124) or piperidine. For example, the reaction of this compound with morpholine would yield 1-(4-morpholinophenyl)-2,2-dimethylpropan-1-one. The selection of the appropriate palladium precursor and ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being highly effective. rsc.org

ReactionReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., EtOH/H₂O)1-(4-Arylphenyl)-2,2-dimethylpropan-1-one
Buchwald-Hartwig AminationAmine (primary or secondary), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., DBU)1-(4-Aminophenyl)-2,2-dimethylpropan-1-one

Transformation of the Carbonyl Group to Imines, Hydrazones, and Oximes

The carbonyl group of this compound is a prime site for derivatization through condensation reactions with various nitrogen-based nucleophiles. These reactions lead to the formation of imines, hydrazones, and oximes, which are valuable intermediates for further synthetic transformations or can be target molecules themselves.

Imines (Schiff Bases): Imines are formed through the reaction of the ketone with a primary amine. researchgate.net This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The reaction of this compound with a primary amine (R-NH₂) would result in the formation of the corresponding N-substituted imine. These imine derivatives can also undergo Suzuki cross-coupling reactions to further diversify the molecular structure. researchgate.net

Hydrazones: Hydrazones are synthesized by the reaction of a ketone with hydrazine (B178648) or a substituted hydrazine (R-NHNH₂). researchgate.net Similar to imine formation, this is a condensation reaction that proceeds via a carbinolamine-like intermediate. The resulting hydrazones can be stable compounds or can be used as intermediates in further reactions, such as the Wolff-Kishner reduction or in the synthesis of heterocyclic compounds like pyrazoles.

Oximes: Oximes are prepared by the condensation of a ketone with hydroxylamine (B1172632) (NH₂OH). orgsyn.org The reaction is typically carried out in a suitable solvent like ethanol. orgsyn.org The resulting oximes can exist as E/Z isomers and are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement. The synthesis of 1-(4-bromophenyl)ethanone oxime has been well-documented, providing a procedural basis for the oximation of the title compound. orgsyn.org

DerivativeReagentGeneral Product Structure
IminePrimary Amine (R-NH₂)(E/Z)-N-(1-(4-bromophenyl)-2,2-dimethylpropylidene)alkanamine
HydrazoneHydrazine (or substituted hydrazine)(E/Z)-1-(1-(4-bromophenyl)-2,2-dimethylpropylidene)hydrazine
OximeHydroxylamine (NH₂OH)(E/Z)-1-(4-bromophenyl)-2,2-dimethylpropan-1-one oxime

Introduction of Chirality through Asymmetric Transformations

The introduction of chirality into molecules derived from this compound can be achieved through various asymmetric transformations. These methods are crucial for the synthesis of enantiomerically enriched compounds, which is of paramount importance in medicinal chemistry.

Asymmetric Reduction of the Carbonyl Group: The prochiral ketone can be reduced to a chiral secondary alcohol using asymmetric reducing agents. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source. organic-chemistry.org This method is known for its high enantioselectivity in the reduction of a wide range of ketones. organic-chemistry.org The application of a CBS catalyst to this compound would be expected to yield the corresponding chiral alcohol with a predictable absolute configuration. The enantiomeric excess of the product can be influenced by the specific chiral catalyst used and the reaction conditions. organic-chemistry.org

Diastereoselective Transformations using Chiral Auxiliaries: Another powerful strategy for introducing chirality involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be attached to a molecule derived from this compound to direct the stereoselective alkylation at a specific position. After the desired stereocenter is created, the chiral auxiliary can be removed to yield the enantiomerically enriched product. While specific examples for the title compound are not detailed in the provided results, the general principles of using chiral auxiliaries in asymmetric synthesis are well-established. mdpi.com

TransformationMethodChiral Product
Asymmetric ReductionCorey-Bakshi-Shibata (CBS) Reduction(R/S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol
Diastereoselective AlkylationUse of a Chiral AuxiliaryDiastereomerically enriched alpha-substituted derivatives

Synthesis of Heterocyclic Compounds from this compound Precursors

The scaffold of this compound can serve as a starting point for the synthesis of various heterocyclic compounds. These transformations often involve the initial conversion of the ketone to a more reactive intermediate.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole rings. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com To apply this to the target compound, this compound would first need to be halogenated at the α-position to form 2-bromo-1-(4-bromophenyl)-2,2-dimethylpropan-1-one. The subsequent reaction of this α-bromoketone with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(4-bromophenyl)-5,5-dimethyl-5H-thiazole derivative. nih.gov

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. chim.ithilarispublisher.com To utilize this compound in a Knorr-type pyrazole (B372694) synthesis, it would first need to be converted into a 1,3-dicarbonyl derivative, such as 1-(4-bromophenyl)-4,4-dimethyl-1,3-pentanedione. This intermediate could then be reacted with hydrazine or a substituted hydrazine to yield the corresponding pyrazole. nih.gov

Pyridines: Pyridine (B92270) derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. researchgate.net Chalcones are typically prepared via a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone. nih.gov Thus, this compound could be reacted with an aromatic aldehyde in the presence of a base to form the corresponding chalcone (B49325). This chalcone can then undergo cyclocondensation with a suitable nitrogen source, such as an enamine or ammonium (B1175870) acetate, often in the presence of an oxidizing agent, to form the pyridine ring. lp.edu.ua

HeterocycleKey IntermediateSynthetic Method
Thiazole2-Bromo-1-(4-bromophenyl)-2,2-dimethylpropan-1-oneHantzsch Synthesis
Pyrazole1-(4-Bromophenyl)-4,4-dimethyl-1,3-pentanedioneKnorr Synthesis
PyridineChalcone derivativeClaisen-Schmidt Condensation followed by cyclization

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. nih.gov For analogues of this compound, SAR studies would systematically modify different parts of the molecule—the bromophenyl ring, the carbonyl group, and the tert-butyl group—to understand their contribution to a specific pharmacological effect.

Key areas of modification and their potential impact on activity include:

The Bromophenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The bromine atom at the para-position influences the compound's electronics, lipophilicity, and potential for halogen bonding. SAR studies often explore replacing bromine with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to modulate activity. For instance, in studies of R-{4-[(4-bromophenyl)sulfonyl]phenyl} structures, the nature of the R group was found to be highly important for the potency of the antimicrobial effect. mdpi.com Similarly, research on quinazoline (B50416) derivatives showed that introducing different substituents at various positions significantly altered anticancer activity. nih.gov

The Carbonyl Group: The ketone moiety is a key feature, capable of participating in hydrogen bonding and other interactions with biological targets. Modifications could include its reduction to a secondary alcohol, which would drastically change its electronic and steric properties, or its conversion into other functional groups like an oxime or hydrazone. Introducing reactive carbonyls to a scaffold can be a strategy for enhancing compound potency. nih.gov

The Tert-butyl Group: This bulky group provides significant steric hindrance around the carbonyl, which can influence the molecule's metabolic stability and its binding selectivity to a target protein. SAR studies might involve replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or other cyclic or acyclic moieties to probe the size and shape of the target's binding pocket.

A hypothetical SAR study on analogues of this compound for a target, such as an enzyme or receptor, could yield data similar to that presented in the conceptual table below.

Table 1: Conceptual SAR Data for this compound Analogues This table is illustrative and based on general SAR principles.

Analogue Modification from Parent Compound Hypothetical Biological Activity (IC₅₀) Rationale for Change in Activity
Parent This compound 10 µM Baseline activity.
Analogue A 4-Bromo replaced with 4-Chloro 15 µM Reduced lipophilicity and weaker halogen bonding may decrease binding affinity.
Analogue B 4-Bromo replaced with 4-Methoxy 50 µM Introduction of an electron-donating group may be unfavorable for target interaction.
Analogue C Carbonyl (C=O) reduced to alcohol (CH-OH) >100 µM Loss of the carbonyl's hydrogen bond accepting ability likely abolishes key interactions.
Analogue D Tert-butyl group replaced with Isopropyl 5 µM Reduced steric bulk may allow for a better fit into the target's binding site.

| Analogue E | Tert-butyl group replaced with Phenyl | 25 µM | Increased bulk and altered electronics may lead to a poorer fit or steric clashes. |

Role as a Privileged Scaffold in Pharmaceutical Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net These scaffolds serve as versatile starting points for the design of compound libraries aimed at discovering new drugs. researchgate.net While the this compound structure itself is not universally cited as a classic privileged scaffold, its constituent parts, particularly the bromophenyl motif, are common in many biologically active compounds. mdpi.com

The utility of the 4-bromophenyl ketone substructure lies in its synthetic tractability. The bromine atom is a versatile functional group that can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the rapid generation of diverse analogues, which is a key strategy in modern drug discovery. mdpi.comresearchgate.net

The concept of privileged scaffolds is well-established, with many heterocyclic structures forming the core of numerous approved drugs. mdpi.comnih.gov The this compound framework can be considered a valuable building block that enables access to a variety of molecular shapes and functionalities, a characteristic it shares with more traditionally recognized privileged structures.

Table 2: Examples of Recognized Privileged Scaffolds in Medicinal Chemistry

Scaffold Therapeutic Areas Examples of Drugs/Candidates Reference
Benzopyrone Anticoagulant, Asthma, Psoriasis Warfarin, Cromoglic acid, Methoxsalen nih.gov
Indole Antiviral, Anticancer Various clinical trial candidates mdpi.com
Quinazoline Antiviral, Anticancer Gefitinib, Erlotinib mdpi.com
1,3,4-Oxadiazole Antiviral (HIV, HCV, HBV) Raltegravir (contains related oxadiazole) mdpi.com

| Diaryl Ether | Anticancer, Anemia | Sorafenib, Ibrutinib, Roxadustat | mdpi.com |

Prodrug Design and Bioreversible Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov This chemical modification strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, chemical instability, or low bioavailability. ijpcbs.commdpi.com Prodrugs can be broadly classified into carrier-linked prodrugs and bioprecursors. if-pan.krakow.pl

For a molecule like this compound, or more complex drug candidates derived from it, several prodrug strategies could be envisioned:

Ester and Amide Prodrugs: If the ketone group is reduced to a secondary alcohol, it can be converted into an ester prodrug. scirp.org Ester prodrugs are common because they can improve lipophilicity, thereby enhancing membrane permeability, and are often readily cleaved in the body by esterase enzymes to release the active alcohol. scirp.orgnih.gov Similarly, if the parent molecule contained a carboxylic acid or amine group, amide prodrugs could be synthesized. nih.govnih.gov

Phosphate (B84403) Prodrugs: To significantly enhance aqueous solubility for intravenous formulations, a hydroxyl group can be converted into a phosphate ester. if-pan.krakow.pl These prodrugs are typically cleaved by alkaline phosphatase enzymes in the body.

Bioreversible Derivatives: The design of prodrugs involves creating a bioreversible linkage—one that is stable in vitro but is cleaved enzymatically or chemically in vivo. nih.gov The choice of the promoiety (the carrier group) is crucial and can be tailored to control the rate and site of drug release. if-pan.krakow.pl

The application of a prodrug strategy can fundamentally alter a drug's properties, turning a non-viable compound into a successful therapeutic agent. researchgate.net

Table 3: Common Prodrug Strategies and Their Objectives

Prodrug Type Functional Group Masked Promoieties Used Activating Enzyme Primary Objective Reference
Ester Prodrug Carboxylic Acid, Hydroxyl Alkyl, Amino Acid, Lipid groups Esterases Enhance lipophilicity and membrane permeability scirp.orgscirp.org
Amide Prodrug Carboxylic Acid, Amine Amino Acids, Peptides Amidases, Peptidases Improve stability, target transporters nih.gov
Phosphate Prodrug Hydroxyl Phosphate group Alkaline Phosphatases Increase aqueous solubility if-pan.krakow.pl
Carbonate/Carbamate Prodrug Hydroxyl, Amine Alkoxy, Amino groups Esterases, Amidases Improve stability, control release nih.gov

| Bioprecursor | Various (internal modification) | None (latent functionality) | Oxidases, Reductases | Site-specific activation, bypass metabolic inactivation | ijpcbs.com |

Metabolic Pathways and Metabolite Identification of Related Compounds

Understanding the metabolic fate of a drug candidate is critical for its development. Metabolism, which primarily occurs in the liver, can inactivate a drug, produce toxic byproducts, or generate active metabolites. x-cellr8.com Studies of compounds structurally related to this compound provide insight into its likely metabolic pathways.

The metabolism of xenobiotics is generally divided into Phase I and Phase II reactions:

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH₂, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis. For an aromatic ketone, key Phase I pathways include:

Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. researchgate.net

Reduction: The ketone group can be reduced to a secondary alcohol by carbonyl reductases or alcohol dehydrogenases. nih.gov

Phase II Metabolism: In these reactions, an endogenous, often water-soluble, molecule is attached to the functional group introduced in Phase I. This process, known as conjugation, facilitates the drug's excretion. Common Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to a hydroxyl group.

Sulfation: The attachment of a sulfate (B86663) group to a hydroxyl group.

A study on the metabolism of 1-(3′-bromophenyl)-heliamine, a compound also containing a bromophenyl moiety, identified numerous Phase I (demethylation, dehydrogenation, epoxidation) and Phase II (glucuronide and sulfate) metabolites, highlighting the complex biotransformations such structures can undergo. mdpi.comnih.gov The toxicity profiles of many chemicals, including ketones, are known to change following metabolism. x-cellr8.com

Table 4: Potential Metabolic Pathways for Aromatic Ketone Derivatives

Metabolic Phase Reaction Type Substrate Functional Group Resulting Metabolite Key Enzymes Involved Reference
Phase I Aromatic Hydroxylation Phenyl Ring Hydroxylated Phenyl Ring Cytochrome P450s (CYPs) researchgate.net
Phase I Carbonyl Reduction Ketone (C=O) Secondary Alcohol (CH-OH) Carbonyl Reductases, Alcohol Dehydrogenase (ADH) nih.gov
Phase I Alkyl Oxidation Tert-butyl group Hydroxylated Alkyl Group Cytochrome P450s (CYPs) mdpi.com
Phase II Glucuronidation Hydroxyl (-OH) Glucuronide Conjugate UDP-glucuronosyltransferases (UGTs) mdpi.comnih.gov

| Phase II | Sulfation | Hydroxyl (-OH) | Sulfate Conjugate | Sulfotransferases (SULTs) | mdpi.comnih.gov |

Applications in Materials Science and Polymer Chemistry

Use as a Monomer Precursor for Specialty Polymers

There is no available research that documents the use of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one as a monomer for the synthesis of specialty polymers.

Functionalization for Advanced Material Design

No specific studies have been found that describe the use of this compound for the functionalization of advanced materials.

Integration into Organic Electronic Materials (e.g., as a building block for OLEDs or OFETs)

There is a lack of published research detailing the integration of this compound as a building block in the synthesis of materials for organic electronic applications such as OLEDs or OFETs.

Analytical Method Development for 1 4 Bromophenyl 2,2 Dimethylpropan 1 One

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation, identification, and quantification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. The selection of the appropriate technique and its operational parameters is critical to achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely applicable technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase.

A hypothetical RP-HPLC method for the analysis of this compound could be developed based on methods for structurally similar compounds, such as tert-Butyl phenyl ketone sielc.com. The key parameters for method development would include the choice of stationary phase, mobile phase composition, and detector settings.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for nonpolar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)A common mobile phase for RP-HPLC, the ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency.
Detection UV at 254 nmThe aromatic ring and carbonyl group are expected to show strong absorbance in the UV region.
Injection Volume 10 µLA typical injection volume for analytical scale HPLC.
Column Temp. Ambient or 30 °CTo ensure reproducible retention times.

Method validation would be essential to ensure the reliability of the developed HPLC method, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) sielc.com.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high resolution of capillary GC columns and the specificity of mass spectrometric detection make it an ideal method for identification and quantification, especially in complex matrices.

The development of a GC-MS method would involve optimizing the temperature program of the GC oven, selecting an appropriate capillary column, and defining the mass spectrometer parameters. For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, GC-MS has been successfully used for its identification, including the use of derivatization to enhance its chromatographic properties and mass spectral fragmentation patterns researchgate.net.

Table 2: Proposed GC-MS Parameters for this compound Analysis

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CTo ensure rapid and complete volatilization of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to ensure good separation and elution of the analyte.
MS Interface Temp. 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 50-350To cover the molecular ion and expected fragment ions of the compound.

The expected mass spectrum would show a molecular ion peak and characteristic fragment ions corresponding to the loss of the tert-butyl group and the bromophenyl moiety, aiding in its unambiguous identification researchgate.net.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer rapid and cost-effective alternatives for the quantification of this compound, particularly for routine analysis where high-throughput is required.

UV-Visible Spectrophotometry

The presence of the bromophenyl and carbonyl chromophores in this compound suggests that it will absorb ultraviolet (UV) radiation. The UV-Vis spectrum is expected to exhibit two main absorption bands characteristic of aromatic ketones: a weaker n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength researchgate.net. The position and intensity of these bands can be influenced by the solvent polarity.

A simple spectrophotometric assay could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and correlating it to the concentration of the analyte using a calibration curve. While this method is straightforward, it may lack specificity if other absorbing species are present in the sample matrix.

Spectrofluorometry

While many aromatic ketones exhibit phosphorescence rather than fluorescence at room temperature, the potential for developing a spectrofluorometric assay should be considered nih.gov. The fluorescence properties of benzophenone (B1666685) derivatives have been studied, and some exhibit fluorescence that can be utilized for analytical purposes nih.govmdpi.com. The development of a spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths. Such assays can offer higher sensitivity and selectivity compared to spectrophotometry. Factors such as solvent, pH, and the presence of quenching agents would need to be carefully controlled to ensure accurate and reproducible results.

Development of Sensors and Biosensors for Detection

The development of sensors and biosensors for the real-time and on-site detection of this compound represents a promising area of research. These devices can offer advantages such as portability, rapid response, and high sensitivity.

Electrochemical Sensors

Electrochemical sensors operate by converting the interaction of the analyte with an electrode surface into a measurable electrical signal. For a compound like this compound, an electrochemical sensor could be designed based on the electrochemical oxidation or reduction of the carbonyl group or the aromatic ring. The modification of electrode surfaces with nanomaterials or specific recognition elements can enhance the sensitivity and selectivity of the sensor. For instance, sensors developed for the detection of other brominated aromatic compounds could be adapted for this analyte mdpi.com.

Biosensors

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to detect a specific analyte. While there are no specific biosensors reported for this compound, the development of such a sensor is conceivable. An enzyme-based biosensor could potentially use an enzyme that specifically metabolizes or is inhibited by the target compound. Alternatively, an immunosensor could be developed by generating antibodies that specifically bind to this compound. These approaches could lead to highly specific and sensitive detection methods nih.govmdpi.com.

Q & A

Q. What are the most reliable synthetic routes for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, and what experimental conditions optimize yield?

The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation of aldehydes. For example, using a chiral NHC catalyst (e.g., triazolium salts) in anhydrous dichloromethane at room temperature yields ~80% under optimized conditions. Key parameters include strict moisture exclusion and stoichiometric control of reagents to minimize side reactions . Alternative methods involve bromination of preformed ketones using bromine in chloroform, followed by dehydrohalogenation with triethylamine .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and carbonyl group presence. Infrared (IR) spectroscopy identifies the ketone (C=O stretch at ~1680–1720 cm⁻¹) and aryl bromide (C-Br stretch at ~500–600 cm⁻¹). X-ray crystallography resolves molecular geometry, with SHELX software commonly used for refinement . Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 255.15) .

Q. How does the compound’s structure influence its antimicrobial activity?

Preliminary antimicrobial studies suggest that the bromine substituent enhances lipophilicity, improving membrane penetration. The 2,2-dimethylpropan-1-one moiety may sterically hinder enzymatic degradation. Testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays reveals MIC values in the 25–50 µg/mL range .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation (H315, H319). Avoid inhalation of dust; store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Q. How can researchers validate the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) achieves >95% purity. Differential Scanning Calorimetry (DSC) confirms melting point consistency (~120–122°C). Elemental analysis (C, H, Br) should match theoretical values (e.g., C: 56.50%, H: 5.53%, Br: 31.38%) .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Disorder in the bromophenyl or dimethyl groups complicates refinement. SHELXL’s restraints (e.g., DFIX, ISOR) model thermal motion and partial occupancy. Twinning, common in monoclinic systems, requires HKLF5 data integration. Hydrogen bonding analysis (e.g., C=O···H interactions) via Mercury software aids in validating packing motifs .

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Graph set analysis (e.g., Etter’s notation) reveals chains (C(6)) or rings (R₂²(8)) formed by C=O···H–C interactions. These patterns influence solubility and melting behavior. For example, strong intermolecular hydrogen bonds correlate with higher melting points and reduced solubility in polar solvents .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced bioactivity?

Substituent modifications at the para-position (e.g., replacing Br with Cl or CF₃) alter electronic effects and logP. Introducing electron-withdrawing groups increases electrophilicity, potentially enhancing enzyme inhibition. Computational docking (AutoDock Vina) predicts binding affinities to microbial targets like DNA gyrase .

Q. What mechanistic insights explain its environmental toxicity in aquatic systems?

The bromine atom may undergo photolytic debromination, generating reactive intermediates toxic to Daphnia magna. OECD Test Guideline 211 recommends 48-h EC₅₀ assays. Degradation pathways (e.g., hydrolysis of the ketone to carboxylic acid) are studied via LC-MS/MS .

Q. How can advanced synthetic methodologies improve scalability and sustainability?

Microwave-assisted synthesis reduces reaction time from 24 h to <1 h. Flow chemistry with immobilized catalysts (e.g., silica-supported NHCs) enhances reproducibility. Solvent-free mechanochemical routes (ball milling) minimize waste .

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1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.